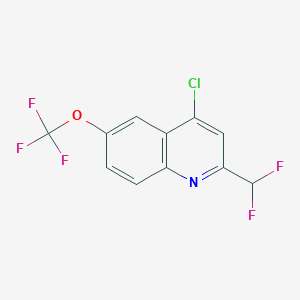
4-Chloro-2-(difluoromethyl)-6-(trifluoromethoxy)quinoline
Overview
Description
The description of a chemical compound usually includes its IUPAC name, other names, CAS number, molecular formula, and structure.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often involves multiple steps, each with its own reactants, conditions, and products.Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with various reagents under different conditions.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity.Scientific Research Applications
Photovoltaic Properties
4-Chloro-2-(difluoromethyl)-6-(trifluoromethoxy)quinoline derivatives have been studied for their photovoltaic properties, especially in the context of organic-inorganic photodiode fabrication. Research has shown that films of these derivatives exhibit rectification behavior and photovoltaic properties under both dark and illumination conditions, making them suitable for use as photodiodes (Zeyada, El-Nahass, & El-Shabaan, 2016).
HPLC-Fluorescence Determination
These quinoline derivatives are also used in high-performance liquid chromatography (HPLC) for the fluorescent labeling of chlorophenols. This application is significant in the pharmaceutical industry for the determination of chlorocresol and chloroxylenol in various formulations (Gatti, Roveri, Bonazzi, & Cavrini, 1997).
Green Chemistry Synthesis
In the field of green chemistry, these quinoline derivatives have been synthesized without the use of solvents or catalysts, showcasing an environmentally friendly approach to chemical synthesis. This method emphasizes the avoidance of toxic by-products and complex separation techniques (Patra, 2021).
Structural and Optical Properties
Research has delved into the structural and optical properties of quinoline derivatives thin films. These studies are crucial for understanding the materials' potential applications in various fields, such as photonics and electronics (Zeyada, El-Nahass, & El-Shabaan, 2016).
Cytotoxic Activity
Quinoline derivatives have been explored for their cytotoxic activity, particularly in the context of cancer research. These studies include the synthesis of various derivatives and their evaluation against different cancer cell lines, highlighting their potential as anticancer agents (Bhatt, Agrawal, & Patel, 2015).
Safety And Hazards
This involves understanding the risks associated with handling the compound. This can include toxicity, flammability, and environmental impact.
Future Directions
This involves predicting or suggesting further studies that could be done with the compound. This could include potential applications, further reactions to study, or modifications to the molecule.
I hope this helps! If you have any specific questions about these topics, feel free to ask!
properties
IUPAC Name |
4-chloro-2-(difluoromethyl)-6-(trifluoromethoxy)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF5NO/c12-7-4-9(10(13)14)18-8-2-1-5(3-6(7)8)19-11(15,16)17/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBFWXVASYZWHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)C(=CC(=N2)C(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(difluoromethyl)-6-(trifluoromethoxy)quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



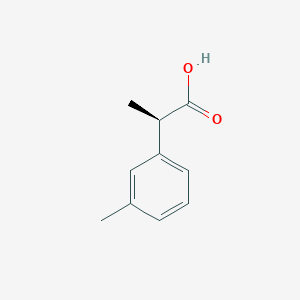
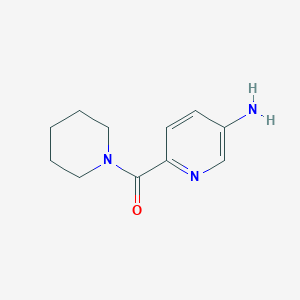
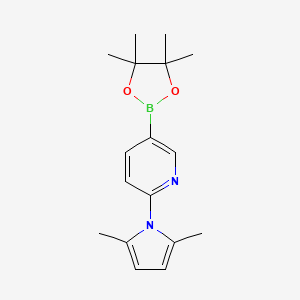
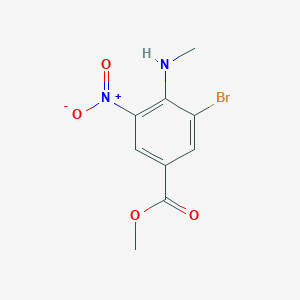
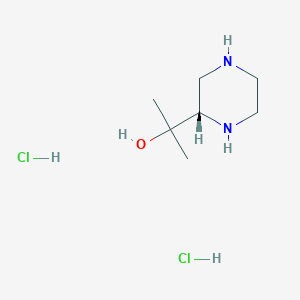
![Methyl 6-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)nicotinate dihydrochloride](/img/structure/B1428776.png)
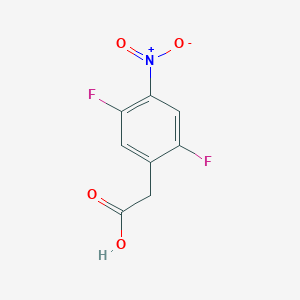
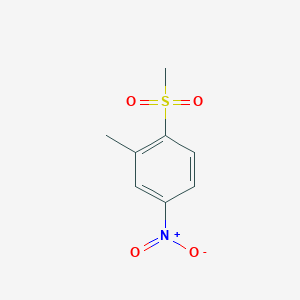
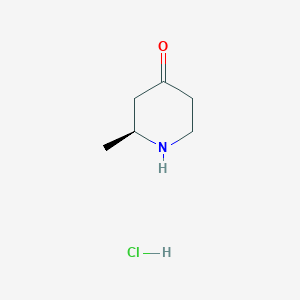
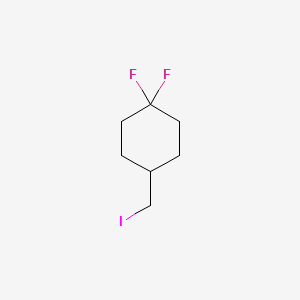
![Cyclohexanecarboxylic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, ethyl ester](/img/structure/B1428785.png)
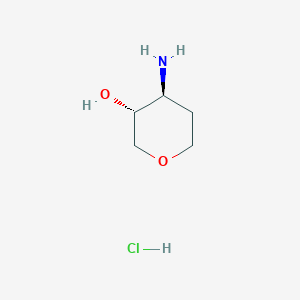
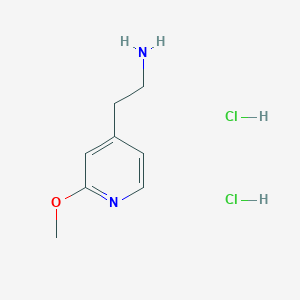
![7-Oxaspiro[3.5]nonan-2-one](/img/structure/B1428790.png)